N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structural features, which include a chlorophenyl group, a cyano group, an ethoxy group, and a hydroxyphenyl group, all connected through a tetrahydropyridinyl sulfanyl acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyridinyl structure, followed by the introduction of the chlorophenyl, cyano, ethoxy, and hydroxyphenyl groups through various substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-hydroxyphenyl)acetamide: Shares structural similarities but lacks the tetrahydropyridinyl and sulfanyl groups.
N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide: Similar structure but without the hydroxy group.
Uniqueness
N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20ClN3O4S |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20ClN3O4S/c1-2-30-19-8-13(6-7-18(19)27)16-10-20(28)26-22(17(16)11-24)31-12-21(29)25-15-5-3-4-14(23)9-15/h3-9,16,27H,2,10,12H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
JHNBDNGBYHMJIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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